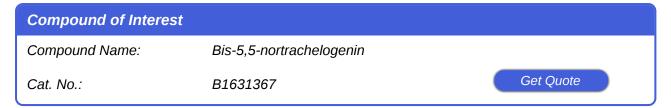


Spectroscopic and Biological Insights into Bis-5,5-nortrachelogenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-nortrachelogenin, a naturally occurring lignan, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its spectroscopic characteristics and explores its known biological activity related to nitric oxide inhibition. Due to the limited availability of direct spectroscopic data for **Bis-5,5-nortrachelogenin**, this document compiles existing information and supplements it with data from its parent compound, nortrachelogenin, and other structurally related lignans. Detailed experimental protocols for the acquisition of such data are also presented, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. **Bis-5,5-nortrachelogenin** is a dimeric lignan isolated from the root of Wikstroemia indica[1]. Structurally, it is a dimer of nortrachelogenin. This guide aims to consolidate the available spectroscopic data and provide a framework for its further investigation.

Spectroscopic Data



The following tables summarize the known and inferred spectroscopic data for **Bis-5,5-nortrachelogenin**. Data for the parent compound, nortrachelogenin, is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While a complete, assigned NMR spectrum for **Bis-5,5-nortrachelogenin** is not publicly available, a ¹³C NMR spectrum is noted in the SpectraBase database[2]. The expected chemical shifts can be inferred from the data of nortrachelogenin and other related lignan structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Inferred)

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	6.5 - 7.0	m	-
Methine Protons	4.5 - 5.0	m	-
Methylene Protons	2.5 - 3.5	m	-
Methoxyl Protons	~3.8	S	-
Hydroxyl Protons	Variable	br s	-

Note: These are predicted ranges based on general lignan structures and data from related compounds. Actual values may vary.

Table 2: 13C NMR Spectroscopic Data

A ¹³C NMR spectrum for **Bis-5,5-nortrachelogenin** is available through SpectraBase (Compound ID: KPbHo7ygAZM), though access to the full dataset may require a subscription[2]. The molecular formula is confirmed as C₄₀H₄₂O₁₄[2][3].



Carbon Type	Expected Chemical Shift (δ, ppm)
Aromatic C-H	110 - 125
Aromatic C-O	140 - 150
Aromatic C-C	125 - 135
Methine	70 - 90
Methylene	30 - 40
Methoxyl	~56

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The exact mass of **Bis-5,5-nortrachelogenin** has been determined to be 746.257456 g/mol [2].

Table 3: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C40H42O14[2][3]
Molecular Weight	746.8 g/mol [2][3]
Exact Mass	746.257456[2]
Expected Fragmentation Patterns	
Loss of methoxy group (-OCH₃)	M - 31
Loss of a monomer unit	Cleavage of the central linkage
Retro-Diels-Alder reactions	Common in lignan fragmentation

Note: Specific fragmentation data for **Bis-5,5-nortrachelogenin** is not available. The expected patterns are based on the fragmentation of similar lignan and bisphenol compounds.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify functional groups within a molecule.

Table 4: Infrared (IR) Absorption Data (Predicted)

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (hydroxyl)	3200 - 3500	Broad, Strong
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium
C=O (lactone)	1750 - 1770	Strong
C=C (aromatic)	1500 - 1600	Medium
C-O (ether/hydroxyl)	1000 - 1300	Strong

Note: These are predicted absorption ranges based on the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data (Predicted)

Solvent	Expected λmax (nm)
Methanol or Ethanol	~280

Note: This is a predicted value based on the phenolic nature of the compound. The exact maximum absorption wavelength (λ max) may vary depending on the solvent.

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **Bis-5,5-nortrachelogenin** in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of proton and carbon signals. Standard pulse programs provided with the spectrometer software should be used.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition:
 - Full Scan MS: Acquire data in both positive and negative ion modes to determine the molecular ion peak ([M+H]+, [M+Na]+, or [M-H]-).



 Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collisioninduced dissociation (CID) to obtain fragmentation patterns. Vary the collision energy to observe different fragmentation pathways.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the dry sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film: If the sample is soluble, dissolve it in a volatile solvent and cast a thin film on a salt plate (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance. Use the pure solvent as a reference.

Biological Activity: Nitric Oxide Inhibition

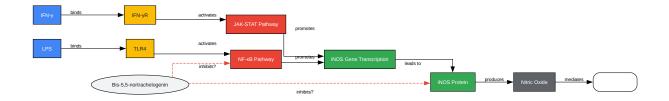
Bis-5,5-nortrachelogenin has been shown to inhibit nitric oxide (NO) production in a lipopolysaccharide (LPS) and recombinant mouse interferon-y (IFN-y) activated murine



macrophage-like cell line, RAW 264.7, with an IC $_{50}$ value of 48.6 μ M[1]. This suggests potential anti-inflammatory activity.

Signaling Pathway

The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibition of NO production by **Bis-5,5-nortrachelogenin** likely involves the modulation of the iNOS pathway.



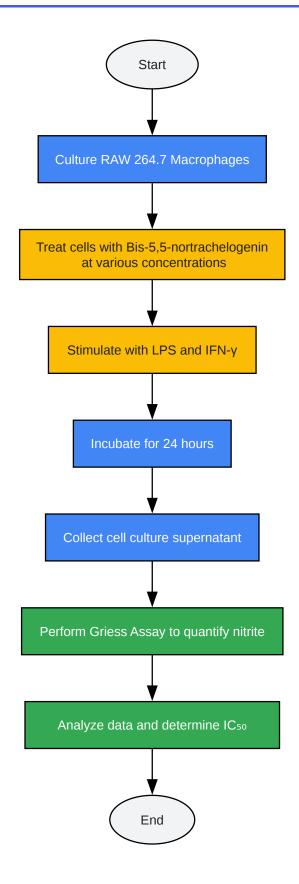
Click to download full resolution via product page

Caption: Proposed mechanism of nitric oxide inhibition by **Bis-5,5-nortrachelogenin**.

Experimental Workflow for NO Inhibition Assay

The following workflow outlines the steps to assess the inhibitory effect of **Bis-5,5-nortrachelogenin** on nitric oxide production in macrophages.





Click to download full resolution via product page

Caption: Experimental workflow for determining NO inhibition by Bis-5,5-nortrachelogenin.



Conclusion

Bis-5,5-nortrachelogenin presents an interesting scaffold for further pharmacological investigation, particularly in the context of inflammation. This guide provides a consolidated resource of its spectroscopic properties, acknowledging the areas where data is currently lacking. The detailed experimental protocols and the exploration of its nitric oxide inhibitory activity are intended to facilitate future research into this and related natural products. Further studies are warranted to fully elucidate its spectroscopic characteristics and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. spectrabase.com [spectrabase.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Bis-5,5-nortrachelogenin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631367#spectroscopic-data-of-bis-5-5-nortrachelogenin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com